![molecular formula C15H16N2O3 B2387421 N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide CAS No. 304675-40-9](/img/structure/B2387421.png)
N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide
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Overview
Description
“N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide”, also known as MPFC, is a synthetic compound. It is closely related to furanylfentanyl, a synthetic opioid .
Molecular Structure Analysis
The molecular formula of “N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide” is C15H16N2O3. The InChI code is 1S/C17H17F3N2O3/c1-11-2-5-15 (25-11)16 (23)21-13-10-12 (17 (18,19)20)3-4-14 (13)22-6-8-24-9-7-22/h2-5,10H,6-9H2,1H3, (H,21,23) .Chemical Reactions Analysis
While specific chemical reactions involving “N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide” are not available, it has been noted that related compounds can act as corrosion inhibitors .Physical And Chemical Properties Analysis
“N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide” is a powder with a molecular weight of 272.304. It is stored at room temperature .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide”, have been found to have significant antibacterial activity . These compounds have been used in the fight against bacterial strain-caused infections . They are particularly effective against gram-positive bacteria .
Antimicrobial Drugs
Furan-containing compounds have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .
Anti-Ulcer Properties
Furan has a variety of therapeutic advantages, such as anti-ulcer . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of ulcers .
Diuretic Properties
Furan-containing compounds, including “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide”, have been found to have diuretic properties . This means they could potentially be used to increase the amount of water and salt expelled from the body as urine .
Muscle Relaxant Properties
Furan-containing compounds have been found to have muscle relaxant properties . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of muscle spasms and other related conditions .
Anti-Inflammatory, Analgesic, and Antidepressant Properties
Furan-containing compounds have been found to have anti-inflammatory, analgesic, and antidepressant properties . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of inflammation, pain, and depression .
Anti-Parkinsonian and Anti-Glaucoma Properties
Furan-containing compounds have been found to have anti-parkinsonian and anti-glaucoma properties . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of Parkinson’s disease and glaucoma .
Antihypertensive and Anti-Aging Properties
Furan-containing compounds have been found to have antihypertensive and anti-aging properties . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of high blood pressure and aging-related conditions .
Mechanism of Action
Target of Action
A related compound, a resveratrol analogue, has been shown to target the p53–p21cip1/waf1 pathway in human colorectal hct116 cells .
Mode of Action
The resveratrol analogue mentioned earlier induces g2/m cell cycle arrest through the activation of p53–p21cip1/waf1 . This suggests that N-(4-morpholin-4-ylphenyl)furan-2-carboxamide might interact with its targets in a similar manner, leading to changes in cell cycle progression.
Biochemical Pathways
The related resveratrol analogue affects the p53–p21cip1/waf1 pathway, leading to cell cycle arrest . This could potentially affect downstream effects such as cell proliferation and apoptosis.
Result of Action
The related resveratrol analogue has been shown to cause cytotoxicity in hct116 colorectal cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp . This suggests that N-(4-morpholin-4-ylphenyl)furan-2-carboxamide might have similar effects.
properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(14-2-1-9-20-14)16-12-3-5-13(6-4-12)17-7-10-19-11-8-17/h1-6,9H,7-8,10-11H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFPHRNGVXQYKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholin-4-ylphenyl)furan-2-carboxamide |
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